2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its trifluoromethyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the reaction of 2-bromo-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol with ammonia under controlled conditions to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the thiazole ring or the trifluoromethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 2-amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethanone.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethyl)thiazole
- 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethanone
- 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethanol
Uniqueness
The presence of both the amino and hydroxyl groups in 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride makes it unique compared to other similar compounds. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications in research and industry.
Properties
Molecular Formula |
C6H8ClF3N2OS |
---|---|
Molecular Weight |
248.65 g/mol |
IUPAC Name |
2-amino-1-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C6H7F3N2OS.ClH/c7-6(8,9)5-11-3(2-13-5)4(12)1-10;/h2,4,12H,1,10H2;1H |
InChI Key |
YJBIAZKJYLLKFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)C(CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.